CYP2A6 Inhibition: Fluorinated Advantage
The parent scaffold 8-fluoroquinoline demonstrates significantly stronger inhibition of CYP2A6-mediated coumarin 7-hydroxylation compared to the non-fluorinated quinoline baseline. This is a class-level inference for 8-fluoroquinoline-5-sulfonyl chloride, as the fluorine substitution at the 8-position is the key structural determinant of enhanced target engagement. The sulfonyl chloride derivative is expected to retain this fluorination advantage, which is critical for designing metabolically stable or CYP2A6-targeting sulfonamide libraries [1].
| Evidence Dimension | CYP2A6 inhibition (apparent Vmax reduction in coumarin 7-hydroxylation) |
|---|---|
| Target Compound Data | 8-Fluoroquinoline: Apparent Vmax < 0.39 nmol/min/nmol CYP (exact value not reported; stronger inhibition than quinoline) |
| Comparator Or Baseline | Quinoline (non-fluorinated): Apparent Vmax = 0.39 nmol/min/nmol CYP (from baseline Vmax = 0.63 nmol/min/nmol CYP) |
| Quantified Difference | 8-Fluoroquinoline showed stronger inhibition than quinoline; the apparent Vmax decreased from 0.63 to 0.39 nmol/min/nmol CYP with quinoline, and further decreased with 8-fluoroquinoline. |
| Conditions | Bovine liver microsomes and cDNA-expressed human CYP2A6; coumarin 7-hydroxylase activity measured by fluorometry. |
Why This Matters
Procurement of 8-fluoroquinoline-5-sulfonyl chloride enables synthesis of sulfonamide derivatives with enhanced CYP2A6 interaction compared to those derived from non-fluorinated quinoline-5-sulfonyl chloride, which is relevant for drug metabolism studies and CYP2A6-targeted probe development.
- [1] Pearce RE, et al. The Influence of Quinolines on Coumarin 7-Hydroxylation in Bovine Liver Microsomes and Human CYP2A6. J Health Sci. 2002;48(2):118-125. View Source
